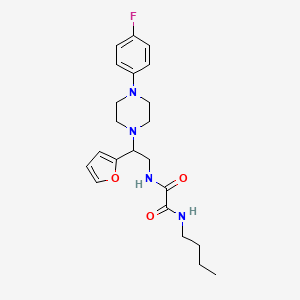

N1-butyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-butyl-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN4O3/c1-2-3-10-24-21(28)22(29)25-16-19(20-5-4-15-30-20)27-13-11-26(12-14-27)18-8-6-17(23)7-9-18/h4-9,15,19H,2-3,10-14,16H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZPIAULQUTIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-butyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the fluorophenylpiperazine and furan derivatives, followed by their coupling through appropriate reaction conditions to form the final oxalamide structure. Common reagents and catalysts used in these reactions include:

Reagents: Butylamine, 4-fluorophenylpiperazine, furan-2-carboxylic acid, oxalyl chloride.

Catalysts: Base catalysts like triethylamine or pyridine.

Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-butyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the oxalamide group may produce butylamine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying receptor interactions.

Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-butyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide would depend on its specific interactions with biological targets. Potential molecular targets include:

Receptors: Binding to neurotransmitter receptors in the brain.

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Pathways: Modulation of signaling pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Piperazine Moieties

N1-butyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

- Key Differences: The 4-fluorophenyl group in the target compound is replaced with a 4-methoxyphenyl group in this analogue. Electronic Effects: The fluorine atom (electron-withdrawing) vs. Pharmacokinetics: Fluorine substitution often enhances bioavailability and resistance to oxidative metabolism compared to methoxy groups .

Azetidinone-Piperazine Derivatives (e.g., N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide)

- Core Structure: The azetidinone (β-lactam) ring replaces the oxalamide linker.

- Functional Implications: Azetidinones may introduce steric hindrance or conformational rigidity, whereas oxalamides offer hydrogen-bonding capacity.

Analogues with Heterocyclic Backbones

Sulfonamide Derivatives (e.g., N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide)

- Structural Contrast : These compounds feature sulfonamide linkers and tetramethylpiperidine groups instead of oxalamide and piperazine.

- Synthesis Parallels : Both classes employ silica gel chromatography and spectroscopic validation (1H NMR, 13C NMR, HRMS), but sulfonamide derivatives exhibit lower yields (66–75%) compared to typical oxalamide syntheses .

Key Research Findings

- Substituent Effects : Fluorine in the target compound likely enhances metabolic stability and target affinity compared to methoxy or unsubstituted phenyl groups in analogues .

- Linker Impact: Oxalamide-based compounds may exhibit superior hydrogen-bonding interactions versus sulfonamides or azetidinones, influencing receptor engagement .

- Synthesis Challenges: Piperazine-containing compounds often require stringent reaction conditions (e.g., anhydrous environments) to avoid side reactions, as noted in azetidinone syntheses .

Biological Activity

N1-butyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

- Fluorophenyl group

- Piperazine ring

- Furan ring

- Oxalamide functional group

Molecular Formula : C20H25FN4O4

Molecular Weight : 404.4 g/mol

CAS Number : 877632-22-9

Research indicates that this compound may act as an antagonist for the adenosine A2A receptor, which is implicated in various neurodegenerative diseases such as Parkinson's and Huntington's disease. The A2A receptor is a G protein-coupled receptor that plays a significant role in neuroprotection and neurotransmission modulation.

Pharmacological Properties

The unique structural characteristics of this compound suggest several potential pharmacological effects:

- Neuroprotective Effects : The piperazine moiety is often associated with central nervous system activity, indicating possible neuroprotective benefits.

- Anti-inflammatory Properties : The compound's design may confer anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

- Analgesic Effects : Potential pain-relieving properties have been suggested based on its interaction with neurotransmitter systems.

Study on A2A Receptor Interaction

In a study utilizing radiotracers like [123I]MNI-420, derivatives of this compound were shown to facilitate imaging of the A2A receptor in non-human primates, highlighting its potential for further exploration in receptor-targeted therapies.

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with structurally similar compounds. Notably:

| Compound Name | CAS Number | Key Structural Features |

|---|---|---|

| N1-ethyl-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide | 877632-X | Chlorophenyl group |

| N1-ethyl-N2-(2-(4-(4-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide | 877632-Y | Bromophenyl group |

The fluorophenyl substitution in N1-butyl-N2-(...) may influence its electronic properties and biological activity differently than its chlorinated or brominated counterparts, suggesting unique interactions within biological systems.

Pharmacokinetics

Preliminary studies indicate that compounds similar to N1-butyl-N2-(...) exhibit favorable solubility profiles, which could enhance bioavailability. Further pharmacokinetic studies are necessary to fully understand absorption, distribution, metabolism, and excretion (ADME) characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.